N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone with two distinct substituents:
- N'-cyclohexyl group: A six-membered aliphatic ring that enhances lipophilicity and may improve membrane permeability.
- N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl] group: A branched ethyl chain containing a methyl-substituted pyrrole ring and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-23-11-13-25(14-12-23)18(17-9-6-10-24(17)2)15-21-19(26)20(27)22-16-7-4-3-5-8-16/h6,9-10,16,18H,3-5,7-8,11-15H2,1-2H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBVCERUDCKMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of ethanediamide derivatives with variations in aryl/alkyl substituents and heterocyclic groups. Key structural analogs include:
| Compound Name | Substituent Modifications | Structural Impact |
|---|---|---|
| N’-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide | Chlorophenyl instead of cyclohexyl | Increased aromaticity and electron-withdrawing effects; potential for higher target affinity but reduced solubility. |
| N’-[(4-bromophenyl)methyl]-... | Bromophenyl substitution | Similar to chloro analog but with greater steric bulk and lipophilicity. |
| N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide | Trifluoromethylphenyl group | Enhanced metabolic stability and lipophilicity due to CF3; may improve blood-brain barrier penetration. |
| N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide | Tetrahydroquinoline and isobutyl groups | Increased planar aromaticity from tetrahydroquinoline; altered binding kinetics. |
| N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide | Pyrrolidinyl instead of piperazinyl | Reduced basicity and conformational flexibility; shorter half-life. |
Physicochemical Properties
- Molecular Weight : Estimated ~480–520 g/mol, depending on substituents. For example, a furan-containing analog has a molecular weight of 492.58 g/mol .
- Lipophilicity (LogP) : Cyclohexyl substitution (LogP ~2.5–3.5) likely balances solubility and membrane permeability better than halogenated aryl groups (LogP ~3.5–4.5) .
- Hydrogen-Bonding Capacity: The 4-methylpiperazine group provides two H-bond acceptors (N), while the pyrrole contributes one donor (N-H), favoring interactions with polar protein pockets.
Unique Features of the Target Compound
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